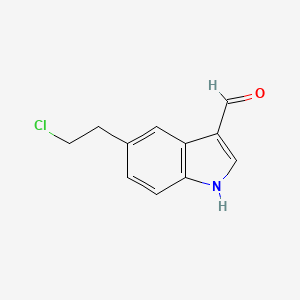
5-(2-Chloroethyl)indole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroethyl)indole-3-carboxaldehyde is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The indole scaffold is recognized for its significant role in drug discovery, particularly for anticancer agents. 5-(2-Chloroethyl)indole-3-carboxaldehyde has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis.
Case Studies
A recent study demonstrated that an indole derivative exhibited potent anticancer activity against gastric cancer cell lines, achieving an IC50 value of 0.011 μM, indicating strong efficacy in inhibiting cancer cell growth . Another investigation into related compounds highlighted their ability to disrupt microtubule structures and induce G2/M phase arrest in breast cancer cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promise as an antibacterial agent. The compound's structure allows it to interact with bacterial targets effectively.
Antibacterial Mechanism
Indole derivatives can exert antibacterial effects by:
- Inhibiting bacterial cell wall synthesis.
- Disrupting protein synthesis within bacterial cells.
- Interfering with metabolic pathways crucial for bacterial survival.
Data on Antibacterial Efficacy
In vitro studies have demonstrated that various indole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) for indole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents against resistant strains .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| A | Staphylococcus aureus | 30 | 10 |
| B | Escherichia coli | 25 | 15 |
| C | Bacillus subtilis | 20 | 20 |
Synthesis and Functionalization
The synthesis of this compound involves several steps, including the functionalization of the indole ring. This compound can be synthesized through reactions involving palladium-catalyzed cross-coupling methods or via direct C-H activation techniques, which are efficient for introducing various substituents onto the indole scaffold .
Eigenschaften
Molekularformel |
C11H10ClNO |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
5-(2-chloroethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c12-4-3-8-1-2-11-10(5-8)9(7-14)6-13-11/h1-2,5-7,13H,3-4H2 |
InChI-Schlüssel |
RTTMTWTYXIWZCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CCCl)C(=CN2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














